molecular formula C9H8BrNO2 B2501915 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 1267046-10-5

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No.: B2501915
CAS No.: 1267046-10-5
M. Wt: 242.072
InChI Key: KLZJMDMPVXMRJW-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound that contains a bromine atom, a benzene ring, and an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can be achieved through several methods. One common approach involves the reaction of aryloxymethylthiiranes with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) under microwave irradiation. This method provides a direct and efficient strategy for the preparation of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used in the synthesis of the compound.

    Dimethyl Sulfoxide (DMSO): Used as a solvent in the synthesis process.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted oxazepine derivatives.

Scientific Research Applications

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties and can be used as a building block in the synthesis of bioactive molecules.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: The compound can be used in studies to understand the interactions of heterocyclic compounds with biological systems.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to its specific bromine substitution and the presence of both benzene and oxazepine rings. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZJMDMPVXMRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267046-10-5
Record name 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
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